(6-Bromo-2,3-dimethylphenyl)methanamine
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Overview
Description
(6-Bromo-2,3-dimethylphenyl)methanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of methanamine, where the phenyl ring is substituted with bromine at the 6th position and methyl groups at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dimethylphenyl)methanamine typically involves the bromination of 2,3-dimethylphenylmethanamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2,3-dimethylphenylmethanamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,3-dimethylphenylmethanamine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(6-Bromo-2,3-dimethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-dimethylphenyl)methanamine involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The methyl groups may affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2-methylphenyl)methanamine
- (6-Bromo-3-methylphenyl)methanamine
- (6-Chloro-2,3-dimethylphenyl)methanamine
Uniqueness
(6-Bromo-2,3-dimethylphenyl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(6-bromo-2,3-dimethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4H,5,11H2,1-2H3 |
InChI Key |
BTRYGRMWYUZQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CN)C |
Origin of Product |
United States |
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